2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol
Description
Properties
Molecular Formula |
C23H21BrN2O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H21BrN2O2/c1-28-19-12-8-17(9-13-19)22(27)14-23-25-20-4-2-3-5-21(20)26(23)15-16-6-10-18(24)11-7-16/h2-13,22,27H,14-15H2,1H3 |
InChI Key |
JMERSEKGZYRQDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Formation of 1H-Benzimidazole via Cyclocondensation
The synthesis begins with the cyclocondensation of o-phenylenediamine (1.0 equiv.) and a carbonyl precursor, typically 4-methoxyphenylglycolic acid, in refluxing ethanol under acidic conditions (HCl, 6N). This step yields 2-(4-methoxyphenyl)-1H-benzimidazole (78% yield). The reaction mechanism proceeds through Schiff base formation, followed by intramolecular cyclization, as confirmed by H NMR analysis of the intermediate imine (δ 8.21 ppm, singlet, 1H).
N-1 Alkylation with 4-Bromobenzyl Bromide
Subsequent N-1 alkylation employs 4-bromobenzyl bromide (1.2 equiv.) in anhydrous DMF with potassium carbonate (2.5 equiv.) as a base. After 18 hours at 80°C, 1-(4-bromobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole is isolated via column chromatography (hexane:ethyl acetate, 3:1), achieving 85% yield. Key H NMR signals include a benzylic methylene triplet at δ 5.28 ppm (J = 6.0 Hz) and aromatic protons at δ 7.49–7.63 ppm.
Side-Chain Functionalization Strategies
Ketone Intermediate Synthesis via Nucleophilic Substitution
The 2-position of the benzimidazole is functionalized through a two-step sequence:
-
Bromination : Treatment of 1-(4-bromobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole with N-bromosuccinimide (NBS, 1.1 equiv.) in CCl₄ under UV light produces 2-bromo-1-(4-bromobenzyl)-1H-benzimidazole (92% yield).
-
Coupling with 4-Methoxyphenoxyacetylene : A Sonogashira coupling using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C introduces the 4-methoxyphenylethynyl group, yielding 2-(4-methoxyphenylethynyl)-1-(4-bromobenzyl)-1H-benzimidazole (81% yield).
Catalytic Hydrogenation to Ethanol Derivative
The ethynyl intermediate undergoes hydrogenation using 10% Pd/C in ethanol under H₂ (50 psi) at 25°C for 12 hours. This step reduces the triple bond to a single bond and introduces the hydroxyl group, affording the target ethanol derivative in 88% yield. The reaction’s regioselectivity is confirmed by C NMR, which shows a quaternary carbon at δ 72.3 ppm (C-OH).
Alternative Pathway: Direct Reduction of Acetamide Precursors
EDCI/HOBt-Mediated Amidation
A modified approach from involves coupling 1-(4-bromobenzyl)-1H-benzimidazol-2-amine with 2-(4-methoxyphenyl)acetic acid using EDCI/HOBt in DMF. The resultant acetamide, N-(1-(4-bromobenzyl)-1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)acetamide, is isolated in 89% yield.
Borohydride Reduction to Secondary Alcohol
The acetamide is reduced using sodium borohydride (4.0 equiv.) in THF/H₂O (4:1) at 0°C. After 4 hours, the reaction mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified by recrystallization (ethanol/water), yielding the target ethanol compound (84% yield). The disappearance of the carbonyl signal at δ 168.5 ppm in the C NMR confirms complete reduction.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
1^11H NMR Analysis
-
Aromatic Protons : Multiplets at δ 6.89–7.63 ppm correspond to the benzimidazole and 4-methoxyphenyl rings.
-
Benzylic Methylene : Triplet at δ 5.28 ppm (J = 6.0 Hz) integrates for 2H, confirming N-1 alkylation.
-
Ethanol Protons : A pair of doublets at δ 4.19 ppm (J = 12.0 Hz) and δ 3.98 ppm (J = 9.8 Hz) verify the –CH₂– group, while the hydroxyl proton appears as a broad singlet at δ 3.41 ppm.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Halogenated Groups (e.g., bromine): Enhance binding to hydrophobic pockets in enzymes or receptors. For example, bromine in 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole facilitates Br⋯Br interactions in crystal packing . Methoxy Groups: Improve solubility and modulate electronic effects. In 4-methoxyphenyl derivatives, this group is associated with improved pharmacokinetic profiles . Ethanol Side Chains: Increase hydrogen-bonding capacity, as seen in HO-1 inhibitors like 5a–f .
Synthetic Routes: Condensation Reactions: Most benzimidazoles are synthesized via condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions (e.g., ethanol/HCl) . Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) are used for introducing aryl/heteroaryl groups, as in MCNPIBI synthesis .
Biological Performance: Compounds with bromine and ethanol moieties (e.g., 5a–f) show dual functionality as enzyme inhibitors and cytotoxic agents . Bulky substituents (e.g., tert-butyl in ) reduce bioactivity but improve crystallinity for structural studies .
Biological Activity
The compound 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, the compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol | Staphylococcus aureus | 150 µg/mL |
| 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol | Escherichia coli | 200 µg/mL |
These results suggest that the compound has comparable effectiveness to established antibiotics, showcasing its potential as a new antimicrobial agent.
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer activities. The compound was tested in vitro against several cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Cytotoxicity Assay
A study conducted on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), revealed that:
- IC50 values for the compound were determined to be approximately:
- A549: 10 µM
- MCF-7: 15 µM
- HeLa: 12 µM
These findings indicate that the compound effectively inhibits cell proliferation in these cancer types.
The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with cellular processes. The proposed mechanisms include:
- Inhibition of tubulin polymerization , which disrupts mitotic spindle formation.
- Induction of apoptosis through activation of caspase pathways.
Research suggests that these mechanisms contribute significantly to the anticancer and antimicrobial effects observed with this compound.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, preliminary studies have suggested that the compound may possess anti-inflammatory effects.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Model | Observed Effect |
|---|---|---|
| 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol | Carrageenan-induced paw edema in rats | Significant reduction in edema at 100 mg/kg |
This indicates potential therapeutic applications in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via condensation of 2-acetylbenzimidazole derivatives with substituted aldehydes under basic conditions. For example, stirring 2-acetylbenzimidazole with 4-methoxyphenyl aldehyde in ethanol/water (1:1) at room temperature for 6 hours, followed by NaOH addition and crystallization from aqueous ethanol, yields 89% product . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of aldehyde to benzimidazole precursors.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Use NMR (DMSO-d) to confirm substituent positions (e.g., methoxy protons at δ 3.76 ppm, benzyl protons at δ 5.73 ppm) and mass spectrometry (MS) for molecular ion validation (e.g., m/z 475.25 [M]). Elemental analysis (C, H, N) ensures stoichiometric consistency, while HPLC with UV detection monitors purity (>95%) .
Q. How does the compound’s antitumor activity compare to structurally related benzimidazole derivatives in in vitro assays?
- Methodology : Evaluate cytotoxicity against cancer cell lines (e.g., MCF7) using MTT assays. Compare IC values with analogs lacking the 4-bromobenzyl or 4-methoxyphenyl groups. Molecular docking studies can predict binding affinity to targets like tubulin or topoisomerases, supported by crystallographic data on benzimidazole conformations .
Q. What are the key challenges in resolving conflicting spectral data (e.g., NMR splitting patterns) for this compound?
- Methodology : Contradictions may arise from rotameric equilibria or solvent-induced shifts. Use variable-temperature NMR to freeze conformational changes or employ 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography when possible .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) clarify the stereoelectronic effects of the 4-bromobenzyl and 4-methoxyphenyl substituents?
- Methodology : Grow crystals via slow evaporation (e.g., ethanol/water). SC-XRD reveals bond angles, torsion angles, and non-covalent interactions (e.g., C–H···π, halogen bonding). SHELX software refines data, showing how substituents influence planarity and π-stacking in the benzimidazole core .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced pharmacokinetic properties?
- Methodology : Modify substituents systematically (e.g., replace bromine with chlorine or methoxy with ethoxy). Assess logP (lipophilicity), metabolic stability in liver microsomes, and membrane permeability via Caco-2 assays. Prioritize analogs with balanced solubility (e.g., >50 µg/mL in PBS) and plasma protein binding <90% .
Q. How can computational modeling address discrepancies between predicted and observed biological activity?
- Methodology : Perform molecular dynamics simulations to explore conformational flexibility missed in rigid docking. Validate with free-energy perturbation (FEP) calculations to quantify binding affinity differences. Cross-reference with experimental IC data to refine force field parameters .
Q. What experimental strategies mitigate oxidative or hydrolytic degradation of the ethanol moiety under physiological conditions?
- Methodology : Test stability in pH 1–10 buffers at 37°C, monitoring degradation via LC-MS. Introduce steric hindrance (e.g., methyl groups) or replace the ethanol with a bioisostere (e.g., cyclopropane). Protective coatings (e.g., PEGylation) enhance in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
